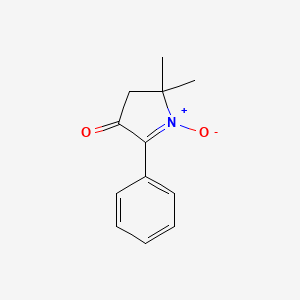![molecular formula C14H12Cl2O B14632525 Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro- CAS No. 56427-98-6](/img/structure/B14632525.png)
Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] is a chemical compound with the molecular formula C14H14O. It is also known by other names such as benzyl ether, benzyl oxide, and dibenzyl ether . This compound is characterized by its two benzene rings connected by an oxygen atom and methylene groups, with chlorine atoms attached to the benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with sodium hydroxide in the presence of a solvent such as ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] often involves the use of large-scale reactors and optimized reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The compound is then purified through distillation or recrystallization techniques to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, benzyl alcohol derivatives, and substituted benzene compounds .
Applications De Recherche Scientifique
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is used in drug formulation studies.
Industry: The compound is employed in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] include:
- Benzyl ether
- Benzyl oxide
- Dibenzyl ether
- Phenyl ether
- Diphenyl ether
Uniqueness
What sets benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] apart from these similar compounds is the presence of chlorine atoms, which significantly influence its chemical reactivity and applications. The chlorine atoms enhance its ability to participate in substitution reactions and increase its effectiveness as a reagent in organic synthesis .
Propriétés
Numéro CAS |
56427-98-6 |
|---|---|
Formule moléculaire |
C14H12Cl2O |
Poids moléculaire |
267.1 g/mol |
Nom IUPAC |
1-chloro-2-[(2-chlorophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H12Cl2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
Clé InChI |
VZFYRNTZDDRSJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COCC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


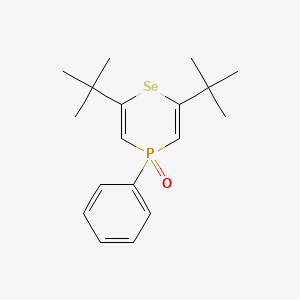
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
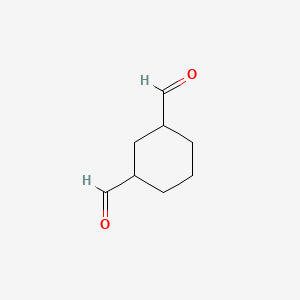


![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)
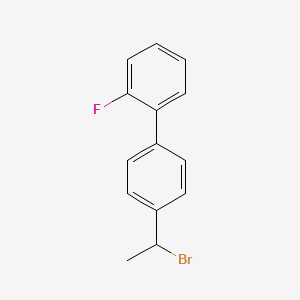
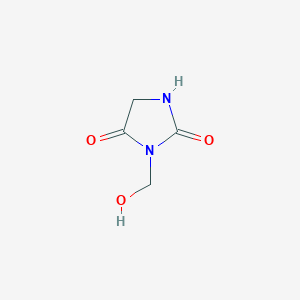
![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)
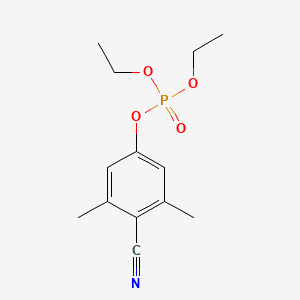
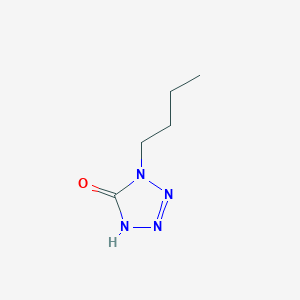
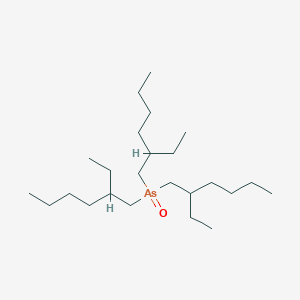
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
